molecular formula C11H13NO4S B2631658 2-[(2-Methylpropyl)sulfanyl]-5-nitrobenzoic acid CAS No. 1152516-63-6

2-[(2-Methylpropyl)sulfanyl]-5-nitrobenzoic acid

Cat. No.: B2631658
CAS No.: 1152516-63-6
M. Wt: 255.29
InChI Key: NUYDWBFHNODZQP-UHFFFAOYSA-N
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Description

“2-[(2-Methylpropyl)sulfanyl]-5-nitrobenzoic acid” is a chemical compound with the CAS Number: 1152516-63-6 . It has a molecular weight of 255.29 . The IUPAC name for this compound is 2-(isobutylsulfanyl)-5-nitrobenzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO4S/c1-7(2)6-17-10-4-3-8(12(15)16)5-9(10)11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) . This code represents the structure of the molecule.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It is usually in stock.

Scientific Research Applications

Photosensitive Protecting Groups

The compound 2-[(2-Methylpropyl)sulfanyl]-5-nitrobenzoic acid falls under the category of photosensitive protecting groups, which are crucial in synthetic chemistry. Such compounds are in a developmental stage but promise significant potential for future applications. They enable selective protection and deprotection of functional groups in molecules, which is essential for complex chemical synthesis. The use of photosensitive protecting groups like 2-nitrobenzyl, 3-nitrophenyl, and others has been reviewed, highlighting their importance in the synthesis process and their promising future in the field (Amit, Zehavi, & Patchornik, 1974).

Analytical Methods in Antioxidant Activity

The role of compounds related to this compound extends into the analysis of antioxidant activity. Various analytical methods have been developed to determine antioxidant capacity, which is crucial for understanding the implications of antioxidants in food engineering, medicine, and pharmacy. These methods rely on chemical reactions and spectrophotometry to assess the kinetics or equilibrium state of antioxidant activities, crucial for evaluating the effectiveness of compounds like this compound in scavenging free radicals (Munteanu & Apetrei, 2021).

Synthesis and Stability Studies

Research on compounds similar to this compound includes the study of their synthesis, stability, and degradation pathways. For example, studies on nitisinone, a related compound, have focused on its stability under various conditions and its degradation products. Such research is essential for understanding the chemical properties and potential applications of these compounds in medicine and environmental science (Barchańska et al., 2019).

Environmental Impact and Degradation

The environmental fate and degradation of chemically related compounds, such as parabens, have been extensively studied to understand their behavior and impact in aquatic environments. This research is relevant to this compound as it helps gauge the environmental safety, degradation pathways, and potential effects of related compounds on ecosystems and human health. Studies have shown that while some compounds are biodegradable and present low risk, continuous monitoring and evaluation are necessary to ensure environmental safety (Haman et al., 2015).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

2-(2-methylpropylsulfanyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-7(2)6-17-10-4-3-8(12(15)16)5-9(10)11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYDWBFHNODZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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